Guaiactamine

Description

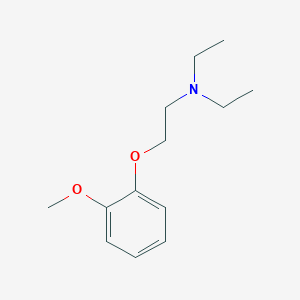

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEAKJIIJRDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046139 | |

| Record name | Guaiactamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-23-7 | |

| Record name | Guaiactamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiactamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIACTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Purification of L-Glutamine from Natural Sources

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the isolation and purification of the amino acid L-Glutamine. The initial query for "Guaiactamine" did not yield information on a known compound, and it is presumed to be a likely misspelling of "Glutamine." Glutamine is the most abundant free amino acid in the human body and is involved in a multitude of metabolic processes, making it a compound of significant interest in research and drug development. While L-Glutamine is ubiquitous in protein-containing foods, its extraction to a high degree of purity from such complex matrices is inefficient and not a standard laboratory or industrial practice. The primary method for producing high-purity L-Glutamine relies on a natural biological process: microbial fermentation, followed by a multi-step purification protocol. This guide provides a comprehensive overview of the quantitative presence of glutamine in various natural food sources and details the established methodologies for its isolation and purification from a fermentation broth, a process that harnesses natural biological synthesis.

Quantitative Data: L-Glutamine Content in Natural Food Sources

The following table summarizes the approximate L-Glutamine content in a selection of common animal and plant-based foods. This data is valuable for dietary considerations and for understanding the natural abundance of this amino acid.

| Food Source | Category | L-Glutamine Content ( g/100g of food) | Percentage of Total Protein (%) |

| Beef (ground) | Meat | 1.23 | 4.8 |

| Chicken (leg) | Meat | ~1.5 | Not specified |

| Salmon (wild) | Fish | ~1.2 | Not specified |

| Eggs | Animal Product | 0.6 | 4.4 |

| Milk | Dairy | 0.28 | 8.1 |

| Tofu (Soy) | Plant-based | 0.6 | 9.1 |

| White Rice | Plant-based | 0.3 | 11.1 |

| Corn | Plant-based | 0.4 | 16.2 |

| Spinach | Plant-based | Not specified | Not specified |

| Beet Juice | Plant-based | Historically a source, but quantitative data is not readily available in modern literature. | Not specified |

Note: Data is compiled from various sources and should be considered approximate. The exact content can vary based on preparation methods and specific product types.

Experimental Protocols: Isolation and Purification of L-Glutamine from Fermentation Broth

The industrial production of L-Glutamine typically involves the fermentation of a carbohydrate source by a microorganism, such as Corynebacterium glutamicum, that has been optimized to overproduce this amino acid. The subsequent purification process is a multi-step procedure designed to isolate L-Glutamine to a high degree of purity.

Pre-treatment and Clarification of Fermentation Broth

-

Objective: To remove microbial cells and other large particulate matter from the fermentation broth.

-

Methodology:

-

The fermentation broth is first subjected to microfiltration to separate the microbial cells from the liquid phase containing the dissolved L-Glutamine.

-

The resulting cell-free supernatant is then passed through an ultrafiltration system to remove larger soluble molecules such as proteins and polysaccharides.

-

Initial Isolation and Concentration by Crystallization

-

Objective: To achieve an initial concentration and purification of L-Glutamine.

-

Methodology:

-

The clarified broth is concentrated under reduced pressure.

-

The concentrated solution is then cooled to induce the crystallization of L-Glutamine.

-

The crude L-Glutamine crystals are collected by centrifugation.

-

Decolorization

-

Objective: To remove colored impurities from the crude L-Glutamine solution.

-

Methodology:

-

The crude L-Glutamine crystals are redissolved in deionized water.

-

Activated carbon is added to the solution, which is then stirred to allow for the adsorption of colored impurities.

-

The activated carbon is subsequently removed by filtration.

-

High-Purity Isolation by Ion-Exchange Chromatography

-

Objective: To separate L-Glutamine from other remaining amino acids and ions.

-

Methodology:

-

The decolorized L-Glutamine solution is passed through a column packed with a cation-exchange resin.

-

L-Glutamine and other amino acids bind to the resin.

-

The column is washed with deionized water to remove any unbound impurities.

-

A specific eluent, such as a buffered solution with a defined pH and ionic strength, is then passed through the column to selectively elute the L-Glutamine.

-

Final Crystallization and Drying

-

Objective: To obtain the final high-purity L-Glutamine product.

-

Methodology:

-

The eluate containing the purified L-Glutamine is concentrated under vacuum.

-

The solution is cooled to induce the formation of fine, pure L-Glutamine crystals.

-

The crystals are collected by filtration or centrifugation, washed with a small amount of cold ethanol, and dried under vacuum to yield the final product.

-

Quality Control: Quantification by HPLC

-

Objective: To determine the purity and concentration of L-Glutamine throughout the purification process and in the final product.

-

Methodology: A common method involves High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: A known amount of the L-Glutamine sample is dissolved in a suitable solvent, typically deionized water or a buffer.

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of a phosphate buffer and methanol, is used.

-

Detection: L-Glutamine is detected by its absorbance at a low UV wavelength, typically around 210 nm.

-

Quantification: The concentration of L-Glutamine is determined by comparing the peak area of the sample to that of a known standard.

-

Visualization of Key Pathways

Glutamine Metabolism and Transport Pathway

This diagram illustrates the primary routes of glutamine transport into the cell and its initial metabolic conversion.

Guaiactamine: An Elusive Alkaloid of the Guaiacum Genus

Despite its identification as an alkaloid derived from the medicinal Guaiacum plant genus, detailed scientific literature regarding the discovery, biological activity, and mechanism of action of Guaiactamine remains remarkably scarce. This whitepaper serves to consolidate the currently available information on this compound and highlight the significant gaps in our understanding, thereby calling for further research into its potential pharmacological properties.

Chemical and Physical Properties

Guaiactamine is a bicyclic alkaloid with the chemical formula C₁₃H₂₁NO₂.[1] It is also known by several synonyms, including 2-(o-Methoxyphenoxy)triethylamine and Guayactamina.[1] The compound is registered under the CAS number 15687-23-7.[1]

| Identifier | Value | Source |

| CAS Number | 15687-23-7 | [1] |

| Chemical Formula | C₁₃H₂₁NO₂ | [1] |

| Synonyms | 2-(o-Methoxyphenoxy)triethylamine, Gaiactamine, Guaiactaminum, Guayactamina | [1] |

Discovery and Natural Occurrence

Biological Activity and Therapeutic Potential

Preliminary information suggests that Guaiactamine may possess anti-inflammatory and analgesic effects, making it a compound of interest for pharmacological research.[1] These potential activities are likely attributable to its interactions with various biological targets. However, comprehensive studies detailing its specific molecular targets, signaling pathways, and overall mechanism of action are currently lacking. As is common with many alkaloids, it is anticipated that Guaiactamine may exhibit toxicity at higher doses, a factor that would require careful consideration in any future therapeutic development.[1]

Experimental Protocols

A thorough search of scientific databases reveals a significant absence of detailed experimental protocols related to the discovery and characterization of Guaiactamine. Key information that remains elusive includes:

-

Extraction and Isolation: Standardized protocols for the extraction of Guaiactamine from Guaiacum plant material, including solvent systems, purification techniques (e.g., chromatography), and yield data.

-

Structural Elucidation: Detailed spectroscopic data (e.g., NMR, mass spectrometry) and crystallographic analysis that were used to confirm its bicyclic structure.

-

Pharmacological Assays: Specific in vitro and in vivo experimental designs used to evaluate its purported anti-inflammatory and analgesic properties. This includes information on the models used, concentrations or dosages tested, and quantitative outcome measures.

Signaling Pathways

Due to the lack of research on its mechanism of action, there are no described signaling pathways associated with Guaiactamine's biological effects. Visual representations of its molecular interactions are therefore not possible at this time.

Future Directions and Conclusion

The limited available information on Guaiactamine presents a clear opportunity for further research. A systematic investigation into this alkaloid could unveil novel therapeutic applications. Key areas for future exploration should include:

-

Phytochemical Analysis: A comprehensive study of various Guaiacum species to identify the primary plant sources and quantify the concentration of Guaiactamine.

-

Total Synthesis: The development of a synthetic route to Guaiactamine to enable the production of sufficient quantities for detailed pharmacological studies, independent of its low natural abundance.

-

Pharmacological Screening: A broad-based screening of Guaiactamine against a panel of biological targets to elucidate its mechanism of action and validate its potential anti-inflammatory and analgesic effects.

-

Toxicological Studies: A thorough evaluation of the safety profile of Guaiactamine to determine its therapeutic window.

References

An In-depth Technical Guide to the Chemical Properties of L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamine, a non-essential amino acid, is the most abundant amino acid in the human body. It plays a critical role in a wide array of physiological processes, including protein synthesis, immune function, and intestinal health. Beyond its fundamental metabolic functions, L-Glutamine is a key signaling molecule, influencing major cellular pathways integral to cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the chemical properties of L-Glutamine, its synthesis, and its intricate involvement in cellular signaling, with a focus on data and methodologies relevant to researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of L-Glutamine are summarized below, providing a foundational dataset for its use in experimental and developmental settings.

| Property | Value |

| IUPAC Name | (2S)-2,5-diamino-5-oxopentanoic acid |

| Chemical Formula | C₅H₁₀N₂O₃ |

| Molecular Weight | 146.14 g/mol |

| Melting Point | 185 °C (decomposes)[1] |

| Boiling Point | Decomposes |

| Solubility | - Water: Soluble (e.g., 41.3 g/L at 25 °C) - Ethanol: Practically insoluble - Other Organic Solvents: Insoluble in methanol, ether, benzene, acetone, ethyl acetate, and chloroform[2] |

| pKa | pKₐ₁ (α-carboxyl): ~2.17 pKₐ₂ (α-amino): ~9.13 |

| LogP (Octanol-Water) | Approximately -3.3 to -4.1 (highly hydrophilic) |

| Appearance | White crystalline powder |

Synthesis of L-Glutamine

Industrially, L-Glutamine is primarily produced through fermentation processes. This method is favored for its high yield and stereospecificity, ensuring the production of the biologically active L-isomer.

Industrial Fermentation Process:

The industrial production of L-Glutamine largely relies on microbial fermentation, a method that has been optimized since the late 1960s.[3] The general steps are as follows:

-

Microorganism Selection: Strains of bacteria, such as Corynebacterium glutamicum or mutants of Brevibacterium flavum, which are efficient producers of L-Glutamine, are selected.[4] These microorganisms are often genetically modified to maximize yield and minimize the production of by-products.[3]

-

Fermentation: The selected microbial strain is cultured in a large-scale fermenter containing a nutrient-rich medium. Glucose is a common carbon source used in this process.[4] The fermentation is carried out under controlled conditions of temperature, pH, and oxygen levels to optimize L-Glutamine production.[3]

-

Purification: Following fermentation, the L-Glutamine is separated from the fermentation broth. This is a critical step to ensure the purity of the final product. The purification process typically involves several stages, including:

-

Removal of microbial cells and other solid impurities.

-

Crystallization of L-Glutamine from the clarified broth.[3]

-

Further purification steps to remove any remaining impurities.

-

Chemical Synthesis:

While fermentation is the dominant industrial method, chemical synthesis routes for L-Glutamine have also been developed. One such method involves the following steps:

-

Reaction of L-Glutamic Acid with Phthalic Anhydride: L-glutamic acid is reacted with phthalic anhydride at elevated temperatures (120-180°C) to produce phthaloyl-L-glutamic acid and L-pyroglutamic acid.[5]

-

Formation of Anhydride: The phthaloyl-L-glutamic acid is then treated with acetic anhydride to form phthalyl-L-glutamic anhydride.[5]

-

Amination: The resulting anhydride is reacted with concentrated ammonia to yield phthaloyl-L-glutamine.[5]

-

Deprotection: The phthaloyl group is removed by treatment with hydrazine hydrate, yielding L-Glutamine.[5]

Experimental Protocols

Accurate characterization of L-Glutamine is essential for research and quality control. The following sections detail common experimental methodologies.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Proton NMR): In a typical 1H NMR spectrum of L-Glutamine in D₂O, the following proton signals are observed:

-

A triplet around 3.78 ppm corresponding to the α-proton (-CH).

-

A multiplet around 2.46 ppm corresponding to the γ-protons (-CH₂-).

-

A multiplet around 2.14 ppm corresponding to the β-protons (-CH₂-).

-

-

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon skeleton. The approximate chemical shifts for the carbons in L-Glutamine are:

-

C=O (carboxyl): ~175-180 ppm

-

C=O (amide): ~178-182 ppm

-

α-C: ~54-56 ppm

-

γ-C: ~31-33 ppm

-

β-C: ~27-29 ppm

-

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in L-Glutamine. Key characteristic absorption bands include:

-

N-H stretching (amine and amide): Broad absorption in the region of 3200-3400 cm⁻¹.

-

C-H stretching (alkane): Absorptions around 2800-3000 cm⁻¹.

-

C=O stretching (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹.

-

C=O stretching (amide I band): Strong absorption around 1640-1680 cm⁻¹.

-

N-H bending (amine and amide II band): Absorption around 1550-1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of L-Glutamine through fragmentation analysis. In electrospray ionization (ESI) mass spectrometry, L-Glutamine typically forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 147.1.

Common fragmentation patterns observed in tandem mass spectrometry (MS/MS) include:

-

Loss of ammonia (NH₃): A neutral loss of 17 Da from the parent ion is a characteristic fragmentation of the glutamine side chain.

-

Loss of water (H₂O): A neutral loss of 18 Da from the carboxylic acid group.

-

Formation of the immonium ion: Cleavage of the α-carbon and the adjacent carbonyl group can result in an immonium ion.

-

A significant fragment ion is often observed at an m/z of 84, which can be formed by the loss of the carboxyl group and the side-chain amide group.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of L-Glutamine. A general protocol for the analysis of underivatized L-Glutamine is as follows:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The use of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), can improve chromatographic separation.[6]

-

Detection: UV detection at a low wavelength (e.g., 210-215 nm) is often employed. More specific and sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of a series of known concentration standards.

Signaling Pathways and Biological Functions

L-Glutamine is not only a building block for macromolecules but also a critical signaling molecule that regulates key cellular processes. Its metabolism is intricately linked to major signaling networks, particularly in the context of cell growth and cancer.

The Glutamate-Glutamine Cycle

In the central nervous system, the glutamate-glutamine cycle is a fundamental process for maintaining neurotransmitter homeostasis and protecting neurons from excitotoxicity.

References

- 1. Industrial production of L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamine - Wikipedia [en.wikipedia.org]

- 3. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 4. agilent.com [agilent.com]

- 5. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Guaiactamine (CAS 15687-23-7): An In-Depth Technical Guide

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of in-depth technical information regarding Guaiactamine (CAS 15687-23-7). While basic chemical and physical properties have been identified, detailed pharmacological data, mechanistic studies, and comprehensive experimental protocols are not available in the public domain.

This guide summarizes the currently accessible information and highlights the areas where data is absent, thereby identifying critical knowledge gaps for future research endeavors.

Chemical and Physical Properties

Limited data on the physicochemical properties of Guaiactamine are available. The following table summarizes the known information, primarily sourced from chemical databases.

| Property | Value | Source |

| CAS Number | 15687-23-7 | Multiple |

| Molecular Formula | C₁₃H₂₁NO₂ | PubChem[1] |

| Molecular Weight | 223.31 g/mol | PubChem[1] |

| IUPAC Name | N,N-diethyl-2-(2-methoxyphenoxy)ethanamine | PubChem[1] |

| Boiling Point | 148-150 °C (at 10 Torr) | ChemicalBook[2] |

| pKa (Predicted) | 9.63 ± 0.25 | ChemicalBook[2] |

| Density (Predicted) | 0.982 ± 0.06 g/cm³ | ChemicalBook[2] |

Pharmacological Profile

Information regarding the pharmacology of Guaiactamine is scarce and largely qualitative. It is described as an alkaloid derived from plants of the Guaiacum genus.[3] Preliminary reports suggest potential anti-inflammatory and analgesic effects, though these claims are not substantiated by detailed experimental data in the public domain.[3]

Data Gap: There is no publicly available information on the following critical pharmacological parameters:

-

Mechanism of Action: The specific molecular targets and signaling pathways through which Guaiactamine exerts its potential biological effects are unknown.

-

Pharmacodynamics: Quantitative data on the dose-response relationships, efficacy, and potency of Guaiactamine in relevant biological assays are not available.

-

Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of Guaiactamine is absent.

-

Toxicology: Comprehensive safety and toxicity data, including acute and chronic toxicity studies, are not publicly documented.

Experimental Protocols

A thorough search for detailed experimental methodologies related to Guaiactamine yielded no specific protocols. To facilitate future research, a generalized workflow for investigating a novel compound with purported anti-inflammatory and analgesic properties is presented below.

Signaling Pathways

Given the absence of data on the mechanism of action of Guaiactamine, no specific signaling pathways can be depicted. For illustrative purposes, a simplified diagram of a generic anti-inflammatory signaling pathway that could be investigated is provided.

Conclusion and Future Directions

The currently available information on Guaiactamine (CAS 15687-23-7) is insufficient for a comprehensive technical understanding. The potential anti-inflammatory and analgesic properties reported anecdotally require rigorous scientific validation. Future research should focus on:

-

Systematic Pharmacological Screening: To identify the primary molecular targets and elucidate the mechanism of action.

-

In Vitro and In Vivo Studies: To quantify the biological activity, establish dose-response relationships, and assess the pharmacokinetic and toxicological profiles.

-

Chemical Synthesis and Analog Development: To enable structure-activity relationship (SAR) studies and optimize for desired therapeutic properties.

Without such fundamental data, the potential of Guaiactamine as a therapeutic agent remains speculative. This document serves to highlight the significant knowledge gaps and to encourage the scientific community to undertake the necessary research to fully characterize this compound.

References

- 1. N,N-diethyl-2-(2-methoxyphenoxy)ethanamine [stenutz.eu]

- 2. scbt.com [scbt.com]

- 3. N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Therapeutic Effects of Guanfacine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfacine, a selective α2A-adrenergic receptor agonist, has demonstrated significant therapeutic potential, particularly in the realm of neurodevelopmental and psychiatric disorders. Initially approved for the treatment of hypertension, its unique mechanism of action on prefrontal cortex circuitry has led to its successful repurposing for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the core therapeutic effects of Guanfacine, presenting key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its underlying signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Guanfacine acts as a selective agonist for the α2A-adrenergic receptor, a key component in the modulation of neuronal activity within the prefrontal cortex (PFC).[1][2] The PFC is critically involved in executive functions, including attention, working memory, and impulse control, which are often impaired in individuals with ADHD.[3] Unlike traditional stimulant medications for ADHD that primarily target dopamine and norepinephrine reuptake, Guanfacine offers a distinct, non-stimulant therapeutic approach by directly modulating postsynaptic α2A-adrenergic receptors.[2] This guide will explore the preclinical and clinical evidence supporting its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the therapeutic effects of Guanfacine.

Table 1: Preclinical Efficacy of Guanfacine in Aged Non-Human Primates

| Study Parameter | Low Dose (0.0015 mg/kg) | High Dose (0.5 mg/kg) | Reference |

| Sustained Attention Task (Continuous Performance Task) | [4] | ||

| Change in Omission Errors | ↓ 50.8% ± 4.3% (p = 0.001) | No significant effect | [4] |

| Spatial Working Memory Task (Self-Ordered Spatial Search) | [4] | ||

| Effect on Performance | No significant effect | No significant effect | [4] |

| Delayed Response Task (Working Memory) | [5] | ||

| Effect on Performance | Improved memory | Impaired memory | [5] |

Table 2: Clinical Efficacy of Guanfacine Extended-Release (GXR) in Children and Adolescents with ADHD

| Study Parameter | GXR 2 mg/day | GXR 3 mg/day | GXR 4 mg/day | Placebo | Reference |

| Change in ADHD Rating Scale IV (ADHD-RS-IV) Total Score from Baseline | [6] | ||||

| Least-Squares Mean Change | -16.18 | -16.43 | -18.87 | -8.48 | [6] |

| Common Treatment-Emergent Adverse Events (%) | [7] | ||||

| Somnolence | 43.9% | [7] | |||

| Headache | 26.3% | [7] | |||

| Fatigue | 25.4% | [7] |

Table 3: Pharmacokinetic Properties of Guanfacine Extended-Release (GXR) in Healthy Adults

| Dose | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | Reference |

| 1 mg | 0.98 (0.26) | 29.3 (8.84) | 32.4 (8.78) | [8] |

| 2 mg | 1.57 (0.51) | 54.5 (17.7) | 58.0 (18.9) | [8] |

| 4 mg | 3.58 (1.39) | 119.1 (42.3) | 124.1 (45.1) | [8] |

| Values are presented as mean (SD). |

Experimental Protocols

Preclinical Assessment of Working Memory in Non-Human Primates

Objective: To evaluate the effect of Guanfacine on spatial working memory.

Methodology: Delayed Response Task [5][9]

-

Subjects: Aged rhesus monkeys are trained to perform a delayed response task.

-

Apparatus: A testing apparatus with a central cue and two side wells for reward is used. A screen is used to obscure the wells during the delay period.

-

Procedure:

-

A food reward is placed in one of the two wells in the sight of the monkey.

-

The screen is lowered for a variable delay period.

-

The screen is raised, and the monkey is allowed to choose a well.

-

A correct choice is rewarded with the food.

-

-

Drug Administration:

-

Guanfacine is dissolved in sterile saline.

-

Different doses of Guanfacine (e.g., 0.0015 mg/kg and 0.5 mg/kg) or vehicle (saline) are administered intramuscularly 120 minutes prior to testing.[4]

-

A washout period is implemented between drug administration sessions.

-

-

Data Analysis: The percentage of correct responses at different delay intervals is recorded and analyzed to determine the effect of Guanfacine on working memory performance.

Clinical Assessment of Attention and Inhibition in Humans

Objective: To assess the effects of Guanfacine on sustained attention and response inhibition in individuals with ADHD.

Methodology: Go/No-Go Task [10]

-

Participants: Individuals diagnosed with ADHD are recruited for a randomized, double-blind, placebo-controlled, crossover study.

-

Task Design:

-

A block-design go/no-go task is presented on a computer screen.

-

Participants are instructed to respond to a "go" stimulus (e.g., a specific image) and withhold response to a "no-go" stimulus (e.g., other images).

-

The task consists of alternating "go" (baseline) and " go/no-go " (target) blocks.

-

-

Drug Administration:

-

Participants receive a single dose of Guanfacine Extended-Release (GXR) or a placebo.

-

A washout period of at least 4 days is implemented between treatment arms.[10]

-

-

Data Acquisition:

-

Behavioral performance is measured by recording reaction times, commission errors (responding to "no-go" stimuli), and omission errors (not responding to "go" stimuli).

-

Cortical activation can be concurrently measured using functional near-infrared spectroscopy (fNIRS) or functional magnetic resonance imaging (fMRI).

-

-

Data Analysis: Behavioral data and neuroimaging data are analyzed to compare the effects of GXR and placebo on task performance and brain activity.

Signaling Pathways and Experimental Workflows

Guanfacine's Postsynaptic Signaling Pathway in the Prefrontal Cortex

Caption: Guanfacine's signaling cascade in prefrontal cortex neurons.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical assessment of Guanfacine's cognitive effects.

Logical Relationship of Guanfacine's Therapeutic Action

Caption: Logical flow from Guanfacine administration to symptom reduction.

Conclusion

Guanfacine presents a valuable therapeutic option for the treatment of ADHD, underpinned by a well-defined mechanism of action at the molecular and circuit levels. Its ability to enhance prefrontal cortical function through the modulation of α2A-adrenergic receptors provides a targeted approach to improving core symptoms of inattention and hyperactivity-impulsivity. The quantitative data from both preclinical and clinical studies consistently support its efficacy and provide a solid foundation for further research and development. This guide has provided a comprehensive overview of the key technical aspects of Guanfacine's therapeutic effects, which can aid researchers and clinicians in understanding and advancing its clinical applications.

References

- 1. Updated Meta-analysis Supports Efficacy of Guanfacine in Treating ADHD [adhdevidence.org]

- 2. scholars.mssm.edu [scholars.mssm.edu]

- 3. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]

- 4. Effects of the Alpha-2 Adrenoceptor Agonist Guanfacine on Attention and Working Memory in Aged Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. A randomized, double-blind, placebo-controlled study of guanfacine extended release in children and adolescents with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical utility of guanfacine extended release in the treatment of ADHD in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Visualizing Neuropharmacological Effects of Guanfacine Extended Release in Attention Deficit Hyperactivity Disorder Using Functional Near-Infrared Spectroscopy [frontiersin.org]

The Anti-Inflammatory Properties of Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamine, a conditionally essential amino acid, has demonstrated significant anti-inflammatory properties across a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanisms underlying glutamine's immunomodulatory effects, with a focus on its impact on key inflammatory signaling pathways and cytokine production. Detailed experimental protocols and quantitative data from pivotal studies are presented to offer a comprehensive resource for researchers and professionals in drug development. This guide aims to facilitate a deeper understanding of glutamine's therapeutic potential in inflammatory conditions and to provide a practical framework for future research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic or unresolved inflammation can contribute to the pathogenesis of numerous diseases. Glutamine plays a critical role in various physiological processes, including immune function.[1] Emerging evidence strongly suggests that glutamine possesses potent anti-inflammatory properties, making it a molecule of interest for therapeutic interventions. This guide synthesizes the current scientific literature on the anti-inflammatory effects of glutamine, presenting key findings, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on the Anti-Inflammatory Effects of Glutamine

Numerous studies have quantified the impact of glutamine on the production of pro-inflammatory cytokines and other inflammatory mediators. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Effects of Glutamine on Pro-inflammatory Cytokine Production

| Cell/Tissue Type | Inflammatory Stimulus | Glutamine Concentration | Outcome Measure | Percentage Reduction (Compared to Control) | Reference |

| Human Duodenal Biopsies | Endogenous | 5 mM | IL-8 Production | 37% | [2] |

| Human Duodenal Biopsies | Endogenous | 5 mM | IL-6 Production | 63% | [2] |

| Human Duodenal Biopsies | IL-1β | 10 mM | IL-8 Production | ~41% | [1] |

| Human Duodenal Biopsies | IL-1β | 10 mM | IL-6 Production | ~61% | [1] |

| RAW 264.7 Macrophages | LPS (1.5 µg/ml) | 10 mM | iNOS Protein Expression | Dose-dependent decrease | [3] |

| RAW 264.7 Macrophages | LPS (1.5 µg/ml) | 10 mM | COX-2 Protein Expression | Dose-dependent decrease | [3] |

| BEAS-2B Lung Epithelial Cells | LPS (1 µg/ml) | 0.5 - 2.5 mM | NF-κB Transcriptional Activity | Dose-dependent decrease | [4] |

Table 2: In Vivo Effects of Glutamine on Inflammatory Markers

| Animal Model | Condition | Glutamine Dosage | Outcome Measure | Result | Reference |

| Mice | LPS-induced Acute Lung Injury | 500 mg/kg (intraperitoneal) | Lung IL-6 Concentration | Significant decrease | [5] |

| Mice | LPS-induced Acute Lung Injury | 500 mg/kg (intraperitoneal) | Lung IL-1β Concentration | Significant decrease | [5] |

| Mice | Sepsis (Cecal Ligation and Puncture) | Not specified | Lung TNF-α Expression | Significant decrease | [6][7] |

| Mice | Sepsis (Cecal Ligation and Puncture) | Not specified | Lung IL-6 Expression | Significant decrease | [6][7] |

| Rats | Chronic Ethanol-fed | 250 mg/kg (oral) | TNF-α producing cells | Significantly lower | [8] |

| Rats | Chronic Ethanol-fed | 250 mg/kg (oral) | IL-8 producing cells | Significantly lower | [8] |

Key Signaling Pathway: Inhibition of NF-κB Activation

A primary mechanism by which glutamine exerts its anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[9] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9]

Glutamine has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[10] One proposed mechanism for this is the inhibition of Cullin-1 neddylation, a process required for the ubiquitination of IκBα.[6][7] By stabilizing IκBα, glutamine effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory response.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on glutamine's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory effects of glutamine on lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.[11]

-

Glutamine Treatment: The culture medium is replaced with fresh medium containing various concentrations of glutamine (e.g., 0, 2, 5, 10 mM) and incubated for a pre-treatment period of 2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/ml to induce an inflammatory response. A control group without LPS stimulation is also included. The cells are then incubated for 24 hours.[3]

-

Sample Collection:

-

Supernatant: The cell culture supernatant is collected and centrifuged to remove cellular debris. The supernatant is stored at -80°C for cytokine analysis.

-

Cell Lysates: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysates are centrifuged, and the protein concentration of the supernatant is determined.

-

-

Analysis:

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Protein Expression (Western Blot): Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is then probed with primary antibodies against inflammatory markers like iNOS, COX-2, and phosphorylated IκBα, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.

-

Gene Expression (RT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed using specific primers for pro-inflammatory genes to determine their relative mRNA expression levels.

-

In Vivo Animal Model of Acute Lung Injury

This protocol outlines an experimental procedure to evaluate the anti-inflammatory effects of glutamine in a mouse model of LPS-induced acute lung injury.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used for the experiment.

-

Glutamine Administration: Mice are randomly divided into groups. The treatment group receives an intraperitoneal injection of glutamine (e.g., 500 mg/kg body weight) dissolved in saline. The control group receives an equal volume of saline.

-

LPS Challenge: One hour after glutamine or saline administration, mice are challenged with an intratracheal instillation of LPS (e.g., 5 mg/kg body weight) to induce lung inflammation. A sham group receiving saline instead of LPS is also included.

-

Sample Collection: Six hours after the LPS challenge, the mice are euthanized.

-

Bronchoalveolar Lavage (BAL) Fluid: The lungs are lavaged with PBS to collect BAL fluid. The total cell count and differential cell counts in the BAL fluid are determined. The supernatant is stored for cytokine analysis.

-

Lung Tissue: The lungs are harvested, and one lobe is fixed in formalin for histological analysis, while the remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for protein and RNA analysis.

-

-

Analysis:

-

Histology: The fixed lung tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of lung inflammation and injury.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines in the BAL fluid and lung homogenates are measured by ELISA.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the lung tissue homogenates.

-

Conclusion

The evidence presented in this technical guide strongly supports the role of glutamine as a significant modulator of the inflammatory response. Its ability to suppress the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway highlights its therapeutic potential for a variety of inflammatory conditions. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of glutamine's action and to explore its clinical applications. As the field of immunonutrition advances, a deeper understanding of how nutrients like glutamine influence inflammatory pathways will be crucial for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamine decreases interleukin-8 and interleukin-6 but not nitric oxide and prostaglandins e(2) production by human gut in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamine Attenuates Inflammation and Stimulates Amniotic Cell Proliferation in Premature Rupture of Membranes-related in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine modulates lipopolysaccharide-induced activation of NF-κB via the Akt/mTOR pathway in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutamine Supplementation Attenuates the Inflammation Caused by LPS-Induced Acute Lung Injury in Mice by Regulating the TLR4/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamine Attenuates Inflammation and NF-kB Activation Via Cullin-1 Deneddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Glutamine attenuates inflammation and NF-kappaB activation via Cullin-1 deneddylation. [scholars.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]

In-depth Technical Guide on the Analgesic Potential of Guaiactamine

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of Guaiactamine's potential as an analgesic agent. Through an extensive review of available literature, this document consolidates information on its pharmacological profile, preclinical evidence of efficacy, and proposed mechanisms of action. Despite indications of its potential, publicly available, in-depth research specifically detailing its analgesic properties is limited. This guide, therefore, synthesizes the existing information and identifies key areas for future investigation.

Introduction to Guaiactamine

Preclinical Data on Analgesic Efficacy

A thorough search of scientific literature did not yield any specific preclinical studies with quantitative data on the analgesic effects of Guaiactamine. Information from commercial chemical suppliers alludes to its potential analgesic properties, but this is not substantiated by accessible research data.[1] Therefore, it is not possible to present a table of quantitative data (e.g., ED50, IC50) from established animal models of pain (e.g., hot plate, tail-flick, formalin test, or neuropathic pain models).

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Guaiactamine's potential analgesic effects remains to be elucidated. Without dedicated pharmacological studies, any proposed signaling pathways would be purely speculative. Research into structurally related compounds or compounds derived from the Guaiacum genus might offer clues, but direct evidence for Guaiactamine is lacking.

To illustrate a common pathway in analgesia that could be investigated for Guaiactamine, a hypothetical experimental workflow for screening its mechanism of action is presented below.

Experimental Protocols

As no specific experimental studies on the analgesic properties of Guaiactamine were identified, this section will outline a general, hypothetical protocol for a foundational in vivo study to assess its analgesic effects.

Hypothetical Protocol: Assessment of Guaiactamine in the Mouse Formalin Test

-

Objective: To determine the antinociceptive effect of Guaiactamine on inflammatory pain.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Drug Preparation: Guaiactamine hydrochloride is dissolved in sterile saline (0.9% NaCl).

-

Experimental Groups:

-

Vehicle control (saline)

-

Guaiactamine (1 mg/kg, intraperitoneal)

-

Guaiactamine (10 mg/kg, intraperitoneal)

-

Guaiactamine (30 mg/kg, intraperitoneal)

-

Positive control (e.g., Morphine 10 mg/kg, subcutaneous)

-

-

Procedure:

-

Mice are habituated to the observation chambers for 30 minutes.

-

Guaiactamine or vehicle is administered 30 minutes prior to the formalin injection.

-

20 µL of 5% formalin solution is injected into the plantar surface of the right hind paw.

-

Nocifensive behavior (licking, biting, and shaking of the injected paw) is recorded for 60 minutes post-injection. The time spent in these behaviors is quantified in two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

-

Data Analysis: The total time of nocifensive behavior in each phase is compared between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.

Conclusion and Future Directions

-

Systematic Screening: Conduct comprehensive in vivo screening using a battery of standard pain models (acute, inflammatory, and neuropathic) to establish its analgesic profile.

-

Pharmacokinetic and Toxicological Studies: Determine the pharmacokinetic properties (ADME) and assess the acute and chronic toxicity of Guaiactamine.

-

Mechanistic Investigations: Perform in vitro and ex vivo studies, such as receptor binding assays and electrophysiological recordings, to identify its molecular targets and elucidate the underlying signaling pathways.

The development of novel analgesics is a critical area of research, and natural products are a promising source of new therapeutic agents. Guaiactamine warrants further investigation to determine if its potential can be translated into a clinically useful analgesic.

References

Preliminary Biological Screening of Guanfacine: A Technical Overview

This guide provides a detailed overview of the preliminary biological screening of Guanfacine, summarizing its mechanism of action, key experimental findings, and associated protocols. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Guanfacine is a selective alpha-2A adrenergic receptor agonist.[1] It is primarily recognized for its therapeutic effects in treating Attention Deficit Hyperactivity Disorder (ADHD).[2][3] This document outlines the foundational biological screening data that underpins its pharmacological profile.

Mechanism of Action

Guanfacine exerts its effects primarily through the stimulation of postsynaptic alpha-2A adrenergic receptors in the prefrontal cortex (PFC).[2] This agonistic activity initiates a signaling cascade that modulates neuronal activity and enhances cognitive functions such as working memory and attention.[2][3]

The key molecular mechanism involves the inhibition of cAMP-PKA-K+ signaling.[3] By stimulating alpha-2A adrenergic receptors on the dendritic spines of pyramidal neurons, Guanfacine inhibits the production of cyclic AMP (cAMP).[2][3] This reduction in cAMP leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and subsequently neighboring potassium (K+) channels.[2][3] The closure of these channels strengthens synaptic connectivity, enhances neuronal firing, and ultimately improves the signal transmission of pyramidal neurons in the PFC.[2][3]

Furthermore, stimulation of these receptors has been shown to promote the growth and maturation of dendritic spines of pyramidal neurons in the medial PFC, which are associated with learning and memory.[2]

A secondary, non-adrenergic mechanism has also been identified where Guanfacine inhibits the release of excitatory amino acids, such as aspartate and glutamate, from the rat cerebral cortex.[4] This effect is not blocked by alpha-1 or alpha-2 adrenoceptor antagonists, suggesting a novel mechanism of action.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from preliminary biological screening studies of Guanfacine.

| Parameter | Value | Species | Tissue/Assay | Reference |

| ED50 | 6.4 +/- 2.3 µM | Rat | Cerebral cortex slices (veratridine-stimulated 3H-D-aspartate release) | [4] |

Experimental Protocols

This protocol outlines the methodology used to assess the effect of Guanfacine on the release of excitatory amino acids from rat cerebral cortex slices.[4]

-

Tissue Preparation: Slices of rat cerebral cortex were prepared.

-

Preloading: The cortical slices were preloaded with 3H-D-aspartate, a radiolabeled analogue of excitatory amino acids.

-

Stimulation: The release of the radiolabel was stimulated using veratridine.

-

Treatment: Guanfacine was added in a dose-dependent manner to assess its effect on the stimulated release of 3H-D-aspartate.

-

Measurement: The amount of 3H-D-aspartate released was quantified to determine the inhibitory effect of Guanfacine.

-

Endogenous Amino Acid Analysis: The effect of Guanfacine on the release of endogenous aspartate and glutamate was also measured with a similar potency.[4]

-

Antagonist Challenge: The experiment was repeated in the presence of high concentrations of the alpha-2 adrenoceptor blocker idazoxan and the alpha-1 adrenoceptor blocker prazosin to determine if the effect was mediated by these receptors.[4]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway of Guanfacine and the experimental workflow for the excitatory amino acid release assay.

Caption: Guanfacine's signaling pathway in prefrontal cortex neurons.

Caption: Experimental workflow for excitatory amino acid release assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanfacine inhibits excitatory amino acid release from rat cerebral cortex through a non-adrenergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Guaiactamine: A Detailed Overview of Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiactamine, chemically known as 2-(2-methoxyphenoxy)ethylamine, is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a number of beta-blockers and other therapeutic agents. This document provides a detailed overview of various synthetic methods for Guaiactamine, complete with experimental protocols and comparative data to aid researchers in selecting the most suitable method for their application.

Comparative Summary of Synthetic Methods

The following table summarizes the quantitative data for different synthetic routes to Guaiactamine, offering a clear comparison of their efficiencies.

| Method | Key Steps | Overall Yield | Purity | Reference |

| Four-Step Synthesis | 1. Synthesis of 2-(2-methoxyphenoxy)ethanol2. Chlorination3. Reaction with potassium phthalimide4. Basic hydrolysis | 73.04% | N/A | [1] |

| One-Pot Synthesis | Reaction of guaiacol, urea, and ethanolamine | 36.1% | 52.9% | [2] |

| o-Alkylation and Reduction | 1. o-Alkylation of 2-methoxyphenol2. Amidation3. Reduction with ZnCl₂-KBH₄-THF-C₆H₅CH₃ system | 58.4% | N/A | [3] |

| Gabriel Synthesis Variation | A synthetic approach utilizing the Gabriel reaction, noted for resulting in a low overall yield. | Low | N/A | [3] |

| Early Synthetic Approaches | Included reactions with hazardous materials like chloroacetonitrile and lithium aluminium hydride, or the use of 2-methyloxazoline. | N/A | N/A | [4] |

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical flow of the key synthetic methods for Guaiactamine.

Caption: Four-Step Synthesis of Guaiactamine.

Caption: One-Pot Synthesis of Guaiactamine.

Detailed Experimental Protocols

The following are detailed protocols for the key synthetic methods described above.

Protocol 1: Four-Step Synthesis of Guaiactamine[1]

This method involves four distinct reaction steps with purification of intermediates.

Step 1: Synthesis of 2-(2-methoxyphenoxy)ethanol

-

To a reaction vessel, add guaiacol and a suitable base (e.g., sodium hydroxide).

-

Slowly add ethylene carbonate while maintaining the reaction temperature.

-

After the addition is complete, continue to stir the mixture at a specified temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(2-methoxyphenoxy)ethanol.

-

Purify the crude product by vacuum distillation to yield the pure intermediate. The reported yield for this step is 98.9%.[1]

Step 2: Synthesis of 2-(2-methoxyphenoxy)chloroethane

-

In a reaction flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(2-methoxyphenoxy)ethanol in an appropriate solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete.

-

Cool the mixture and carefully quench the excess thionyl chloride with water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product is 2-(2-methoxyphenoxy)chloroethane. The reported yield is 93.7%.[1]

Step 3: Synthesis of N-(o-methoxyphenoxyethyl)-phthalimide

-

Dissolve 2-(2-methoxyphenoxy)chloroethane and potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture at a specified temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(o-methoxyphenoxyethyl)-phthalimide. The reported yield for this step is 86.4%.[1]

Step 4: Synthesis of 2-(2-methoxyphenoxy)ethylamine (Guaiactamine)

-

Suspend N-(o-methoxyphenoxyethyl)-phthalimide in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Reflux the mixture for a few hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

-

Filter off the solid and concentrate the filtrate.

-

Make the residue basic with a sodium hydroxide solution and extract the product with an organic solvent.

-

Dry the organic extract, filter, and remove the solvent under reduced pressure to yield Guaiactamine. The reported yield for this final step is 91.2%.[1]

Protocol 2: One-Pot Synthesis of Guaiactamine[2]

This method provides a more streamlined approach by combining multiple reaction steps in a single vessel.

-

To a 250 ml single-port flask, add guaiacol (12.41 g, 0.1 mol), urea (9.60 g, 0.16 mol), ethanolamine (9.76 g, 0.16 mol), and potassium hydroxide (2.80 g, 0.05 mol).[2]

-

Heat the mixture progressively from 120°C to 170°C, increasing the temperature by 10°C every half hour.[2]

-

Maintain the temperature at 170°C for 6 hours.[2]

-

Add ethylenediamine (3.00 g, 0.05 mol) to the reaction mixture and continue heating at 170°C for an additional 2 hours.[2]

-

Cool the reaction mixture and dissolve the product in 50 ml of water.[2]

-

Adjust the pH of the solution to 2 with concentrated hydrochloric acid and filter.[2]

-

Wash the aqueous layer with 50 ml of chloroform.[2]

-

Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.[2]

-

Extract the product with 50 ml of chloroform.[2]

-

Distill off the chloroform under reduced pressure to obtain a brownish-black liquid of Guaiactamine (11.4 g). The reported yield is 36.1% with a GC purity of 52.9%.[2]

Conclusion

The synthesis of Guaiactamine can be achieved through various routes, each with its own advantages and disadvantages. The four-step synthesis offers a higher overall yield and likely a purer final product due to the isolation and purification of intermediates. In contrast, the one-pot synthesis provides a more direct and potentially more cost-effective method, though with a lower reported yield and purity. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, available resources, and scalability. Earlier methods, while historically significant, often involve hazardous reagents and may not be suitable for modern laboratory practices.

References

- 1. Preparation method for 2-(2-methoxyphenoxy)ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 3. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

- 4. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 | Benchchem [benchchem.com]

Application Notes & Protocols: Extraction and Analysis of Bioactive Saponins from Guaiacum Species

Disclaimer: The compound "Guaiactamine" is not a scientifically recognized term. This document outlines a representative protocol for the extraction, purification, and analysis of bioactive saponins, a major class of compounds found in the Guaiacum genus. The protocols provided are based on established methodologies for saponin extraction from plant materials and specific studies on Guaiacum officinale.

Introduction

The genus Guaiacum, commonly known as lignum-vitae, comprises several species of slow-growing trees and shrubs native to the tropical and subtropical regions of the Americas.[1] Historically, the resin and wood of Guaiacum have been used in traditional medicine for their anti-inflammatory and anti-rheumatic properties.[2] Modern phytochemical investigations have revealed that these therapeutic effects are, in part, attributable to a diverse array of secondary metabolites, including lignans, resin acids, and notably, triterpenoid saponins.[2][3]

Saponins are amphiphilic glycosides that exhibit a wide range of biological activities, including immunomodulatory, anti-inflammatory, and antimicrobial effects.[4] Several novel oleanolic acid and akebonic acid-based saponins, referred to as guaianins, have been isolated from the flowers, bark, and leaves of Guaiacum officinale.[3][5][6][7][8] These compounds are of significant interest to researchers in drug discovery and development for their potential as novel therapeutic agents.

These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and preliminary analysis of saponins from Guaiacum plant material. The protocols are designed for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the extraction and characterization of saponin extracts from Guaiacum officinale. While specific yield percentages for total saponin extraction are not widely reported in the literature, the data below provides valuable information regarding the physicochemical properties of these extracts.

Table 1: Surfactant Properties of Guaiacum officinale Saponin Extracts

| Parameter | Leaf Extract | Stem Extract | Method |

| Surface Tension Reduction | to ~49.6 mN/m | to ~49.9 mN/m | Tensiometry |

| Critical Micelle Concentration (CMC) | 0.037 g/L | 0.037 g/L | Tensiometry |

| Surface Density | 0.119 nmol/cm² | 0.121 nmol/cm² | Calculation |

| Area per Head Group | 139.75 Ų | 137.49 Ų | Calculation |

| Hydrodynamic Radii (Micelle Size) | 18.62 nm | 18.98 nm | Dynamic Light Scattering |

| Zeta Potential | -15.83 mV | -17.53 mV | Electrophoretic Light Scattering |

Data sourced from a study on the surfactant properties of Guaiacum officinale saponin extracts.[9]

Table 2: General Parameters for Saponin Analysis

| Analysis | Technique | Typical Conditions | Purpose |

| Qualitative Analysis | Frothing Test | Shaking aqueous extract | Preliminary evidence of saponins |

| Hemolytic Test | Incubation with red blood cells | Confirmation of saponin presence | |

| Quantitative Analysis | Gravimetric Analysis | Weighing of purified saponin extract | Determination of total saponin content |

| Spectrophotometry | Measurement of light absorbance at specific wavelengths | Quantification of saponin concentration | |

| HPLC with ELSD/MS | C18 column, gradient elution | Separation and quantification of individual saponins |

These are general methods for saponin analysis and may require optimization for specific applications.[10]

Experimental Protocols

The following protocols describe a multi-step process for the extraction, purification, and analysis of saponins from Guaiacum plant material.

This protocol is adapted from methodologies used for the extraction of guaianin saponins from Guaiacum officinale flowers.[5][7]

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., flowers, leaves, or bark) of the desired Guaiacum species.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Maceration and Extraction:

-

Weigh the powdered plant material and place it in a large glass container.

-

Add methanol (95-100%) to the container in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of methanol).

-

Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Continue evaporation until a dark, viscous crude extract is obtained.

-

-

Solvent-Solvent Partitioning:

-

Dissolve the crude extract in distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform an initial wash by adding an equal volume of chloroform and shaking vigorously. Allow the layers to separate and discard the lower chloroform layer. This step removes non-polar compounds like terpenes and chlorophyll.

-

To the remaining aqueous layer, add an equal volume of n-butanol and shake vigorously.

-

Allow the layers to separate and collect the upper n-butanol layer.

-

Repeat the n-butanol extraction two more times.

-

Combine the n-butanol fractions.

-

-

Final Concentration:

-

Evaporate the combined n-butanol fractions to dryness under reduced pressure using a rotary evaporator to yield the crude saponin-rich extract.

-

This protocol outlines a general procedure for the purification of individual saponins from the crude extract.

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform or hexane).

-

Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve a known amount of the crude saponin extract in a minimal amount of methanol.

-

Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% chloroform).

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 95:5, 90:10, 85:15 v/v chloroform:methanol).

-

Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing saponins.

-

TLC Plates: Silica gel 60 F254

-

Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:35:10 v/v/v, lower phase).

-

Visualization: Spray the developed TLC plate with a Liebermann-Burchard reagent and heat at 100°C for 5-10 minutes. Saponins typically appear as purple or blue spots.

-

-

Pool the fractions that show similar TLC profiles.

-

-

Final Purification:

-

Extraction:

-

Accurately weigh 2 g of the powdered plant material and place it in a 250 mL beaker.

-

Add 100 mL of 20% aqueous ethanol.

-

Heat the mixture in a water bath at 55°C for 4 hours with continuous stirring.

-

Filter the mixture and collect the filtrate.

-

Re-extract the residue with another 100 mL of 20% aqueous ethanol.

-

Combine the filtrates and reduce the volume to approximately 40 mL by heating in a water bath.

-

-

Purification and Precipitation:

-

Transfer the concentrated extract to a separatory funnel.

-

Add 20 mL of diethyl ether and shake vigorously. Discard the upper ether layer.

-

Repeat the diethyl ether wash twice.

-

Add 60 mL of n-butanol and shake. Collect the upper n-butanol layer.

-

Wash the n-butanol extract twice with 10 mL of 5% aqueous sodium chloride.

-

Heat the remaining n-butanol solution in a water bath to evaporate the solvent.

-

-

Quantification:

-

Transfer the residue to a pre-weighed crucible and dry in an oven at 60°C to a constant weight.

-

Calculate the total saponin content using the following formula:

-

% Saponin Content = (Weight of saponin residue / Initial weight of plant powder) x 100

-

-

Visualizations

Caption: Workflow for the extraction and purification of saponins from Guaiacum.

Caption: Proposed anti-inflammatory mechanism of Guaiacum saponins via TLR4 signaling.

References

- 1. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pjsir.org [pjsir.org]

- 8. researchgate.net [researchgate.net]

- 9. Surfactant analysis of guaiacum officinale saponin extracts [wisdomlib.org]

- 10. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Guaiactamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiactamine, with the chemical name N,N-diethyl-2-(2-methoxyphenoxy)ethanamine, is a tertiary amine containing a guaiacol moiety. While specific analytical methodologies for Guaiactamine are not widely published, its structural components are common in pharmaceutical compounds. This document provides detailed, adaptable protocols for the analytical detection of Guaiactamine in various matrices, based on established methods for structurally analogous compounds. The techniques described herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These notes are intended to serve as a comprehensive guide for developing and validating specific assays for Guaiactamine.

Analytical Techniques Overview

The selection of an appropriate analytical technique for Guaiactamine detection depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for the quantification of Guaiactamine in pharmaceutical formulations and, with appropriate sample preparation, in biological fluids.

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and structural information, making it suitable for the identification and quantification of Guaiactamine. Derivatization is often required to improve the volatility and thermal stability of the analyte.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective technique, ideal for the trace-level quantification of Guaiactamine in complex biological matrices such as plasma and urine.

Quantitative Data Summary

The following tables summarize representative quantitative data from analytical methods developed for compounds structurally similar to Guaiactamine, such as Guaifenesin (guaiacol moiety) and various tertiary amines. This data can be used as a benchmark when developing and validating a method for Guaiactamine.

Table 1: Representative HPLC Method Performance for Guaifenesin Analogs

| Parameter | Representative Value |

| Linearity Range | 10 - 150 µg/mL[1][2] |

| Limit of Detection (LOD) | 0.008 - 0.23 µg/mL[1][3] |

| Limit of Quantitation (LOQ) | 0.025 - 0.78 µg/mL[1][3] |

| Recovery | 98.0 - 102.0%[1][4] |

| Precision (%RSD) | < 2%[1][2] |

Table 2: Representative LC-MS/MS Method Performance for Tertiary Amine Analogs

| Parameter | Representative Value |

| Linearity Range | 10 - 5000 nM[5] |

| Limit of Detection (LOD) | 2.5 ng/mL |

| Limit of Quantitation (LOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | < 5%[5] |

| Inter-day Precision (%RSD) | < 5%[5] |

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This protocol is a starting point for the analysis of Guaiactamine in pharmaceutical preparations.

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (pH 5.0)

-

Water (HPLC grade)

-

Guaiactamine reference standard

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Phosphate Buffer (pH 5.0) (70:30, v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: Ambient

-

Detection Wavelength: 260 nm[3]

-

Injection Volume: 20 µL

3. Standard Solution Preparation:

-

Prepare a stock solution of Guaiactamine reference standard (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.

4. Sample Preparation (for a tablet formulation):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of Guaiactamine and transfer to a volumetric flask.

-